The presence of a ketone functional group (C=O) suggests 1-(3-(tert-Butyl)phenyl)ethanone could be a useful intermediate or building block in organic synthesis. Its reactivity could allow for further functionalization to generate more complex molecules PubChem, 1-(3-(tert-Butyl)phenyl)ethanone: .
The bulky tert-butyl group and the aromatic ring system can influence the physical properties of the molecule. This could lead to research into applications such as the development of liquid crystals or polymers with specific characteristics ScienceDirect, Liquid Crystals, Volumes 418 - 420 (2011).
1-(3-(tert-Butyl)phenyl)ethanone, also known by its IUPAC name 1-[4-(1,1-dimethylethyl)phenyl]ethanone, is an organic compound with the molecular formula and a molecular weight of approximately 176.25 g/mol. This compound features a tert-butyl group attached to the phenyl ring, which significantly influences its chemical properties and reactivity. It is classified as a ketone due to the presence of the carbonyl group (C=O) in its structure.
Research indicates that derivatives of 1-(3-(tert-Butyl)phenyl)ethanone possess notable biological activities. For instance, certain synthesized compounds have demonstrated fungicidal properties against Cercospora arachidicola, showing complete inhibition at specific concentrations. Additionally, heterocyclic compounds derived from this ketone exhibit potential antimicrobial activity, suggesting its utility in pharmaceutical applications.
The synthesis of 1-(3-(tert-Butyl)phenyl)ethanone typically involves:
Industrial production methods may utilize continuous flow reactors to enhance mixing and heat transfer, optimizing yield and purity.
1-(3-(tert-Butyl)phenyl)ethanone finds applications across various fields:
The interaction studies of 1-(3-(tert-Butyl)phenyl)ethanone focus on its mechanism of action in biological systems. For example, it may inhibit enzymes by binding to their active sites, preventing substrate interaction. The bulky tert-butyl groups enhance binding affinity through hydrophobic interactions and steric effects, which could also influence the reactivity during electrophilic aromatic substitution reactions.
1-(3-(tert-Butyl)phenyl)ethanone can be compared with several similar compounds:
| Compound Name | Formula | Key Features |
|---|---|---|
| 1-(3,5-Di-tert-butylphenyl)ethanone | Contains two tert-butyl groups; higher stability | |
| 4-tert-Butylacetophenone | Similar structure but different substitution pattern | |
| 3,5-Di-tert-butylbenzaldehyde | Contains an aldehyde group instead of a ketone |
The uniqueness of 1-(3-(tert-Butyl)phenyl)ethanone lies in its specific combination of a single tert-butyl group and a ketone functional group, which imparts distinct reactivity profiles compared to its analogs.
The Friedel-Crafts acylation represents the most common and well-established method for synthesizing 1-(3-(tert-butyl)phenyl)ethanone. This approach involves the reaction of 3-tert-butylbenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) . The reaction proceeds through electrophilic aromatic substitution mechanism, where the acyl electrophile attacks the electron-rich aromatic ring bearing the tert-butyl group [2].
The reaction requires anhydrous conditions to prevent hydrolysis of the aluminum chloride catalyst . The mechanism involves formation of an acylium ion intermediate from the reaction between acetyl chloride and aluminum chloride, followed by electrophilic attack on the aromatic ring [3]. The tert-butyl group, being an electron-donating group through hyperconjugation and inductive effects, activates the aromatic ring towards electrophilic substitution [4].
Industrial implementations of this method utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product . The reaction typically proceeds at temperatures between 0-100°C, with an optimal range of 20-80°C for maximum efficiency [5]. Under these conditions, the reaction can achieve high yields with good selectivity for the desired product.
| Parameter | Optimal Range | Typical Yield |
|---|---|---|
| Temperature | 20-80°C | 85-95% |
| Catalyst Loading | 1.0-1.5 equiv | - |
| Reaction Time | 2-6 hours | - |
| Solvent | Dichloromethane | - |
Grignard reagents provide an alternative synthetic route to 1-(3-(tert-butyl)phenyl)ethanone through the reaction of aryl magnesium bromides with acetyl derivatives. The synthesis involves the reaction of 3-tert-butylphenyl magnesium bromide with acetonitrile, followed by hydrolysis of the resulting imine intermediate [6] [7]. This method offers high atom economy and is particularly suitable for small-scale laboratory synthesis.
The reaction proceeds through nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an imine intermediate that undergoes subsequent hydrolysis to yield the desired ketone [7]. The process requires strict anhydrous conditions and inert atmosphere handling to prevent decomposition of the organometallic reagent [8].
Alternatively, the Weinreb amide route can be employed, where the Grignard reagent reacts with N-methoxy-N-methylacetamide to prevent over-addition and achieve high selectivity for ketone formation [6]. This approach demonstrates excellent control over the reaction selectivity and minimizes the formation of tertiary alcohols as byproducts.
| Route | Yield | Selectivity | Conditions |
|---|---|---|---|
| Acetonitrile Route | 70-85% | High | -78°C, Et₂O |
| Weinreb Amide Route | 85-92% | Excellent | 0°C, THF |
The oxidation of 1-(3-(tert-butyl)phenyl)ethanol to the corresponding ketone represents a direct approach for synthesizing 1-(3-(tert-butyl)phenyl)ethanone. Various oxidizing agents can be employed, including chromium-based reagents, ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl), and Dess-Martin periodinane [9] [10].
The electrochemical oxidation using ABNO as catalyst has shown particular promise, achieving acetophenone formation with 98% GC yield and 80% isolated yield [9]. The reaction proceeds through oxoammonium ion formation followed by hydrogen abstraction from the alcohol substrate. The process benefits from room temperature conditions and high selectivity.
Chromium-based oxidants, particularly Jones reagent (CrO₃/H₂SO₄), have been traditionally employed for this transformation [11] [10]. The reaction proceeds through formation of a chromate ester intermediate, followed by β-hydride elimination to form the ketone product. However, the toxicity and environmental concerns associated with chromium reagents have led to the development of alternative methods.
| Oxidant | Yield | Temperature | Selectivity |
|---|---|---|---|
| ABNO | 98% (GC) | Room temp | Excellent |
| Jones Reagent | 85-95% | 0°C | Good |
| Dess-Martin | 90-95% | Room temp | Excellent |
Transition metal-catalyzed approaches have emerged as powerful tools for the synthesis of aromatic ketones, including 1-(3-(tert-butyl)phenyl)ethanone. These methodologies utilize various metal catalysts such as palladium, ruthenium, rhodium, and nickel to facilitate carbon-carbon bond formation under mild conditions [12] [13].
Palladium-catalyzed cross-coupling reactions have been particularly successful in ketone synthesis. The reaction of aryl bromides with acetophenone as a latent carbonyl donor provides access to diarylmethanones through sequential coupling and aerobic oxidation [13] [14]. This method demonstrates broad substrate scope and delivers products in moderate to good yields under mild conditions.
Ruthenium-catalyzed processes have shown excellent activity in alcohol oxidation to ketones. A series of ruthenium carbonyl complexes bearing pyridine-alkoxide ligands exhibited high catalytic activity for oxidation of secondary alcohols to ketones using tert-butyl hydroperoxide as oxidant [15]. The reactions achieve completion within 1 hour at room temperature with high yields.
Nickel-catalyzed cross-coupling reactions provide cost-effective alternatives to precious metal catalysts. The coupling of aryl halides with aldehydes through carbonyl-Heck-type mechanisms offers efficient access to ketones with good functional group tolerance [12]. These reactions typically require bidentate phosphine ligands and zinc powder as reducing agent.
| Catalyst | Substrate | Yield | Conditions |
|---|---|---|---|
| Pd(PPh₃)₄ | Aryl bromides | 65-85% | 80°C, DMF |
| Ru-complexes | Alcohols | 85-95% | RT, TBHP |
| Ni(dppe)Br₂ | Aryl iodides | 70-82% | 60°C, Zn |
Green chemistry principles have driven the development of environmentally benign synthetic routes for ketone synthesis. Metal-free oxidation methods using visible light have been developed for the conversion of alcohols to ketones [16]. These processes utilize readily available reagents and operate under mild conditions without toxic metal catalysts.
Electrochemical methods represent another green approach, utilizing ABNO as catalyst for the oxidation of secondary alcohols to ketones [9]. The process operates at room temperature with high efficiency and uses environmentally friendly conditions. The method demonstrates excellent functional group tolerance and can be applied to various substituted alcohols.
Biocatalytic approaches using Baker's yeast (Saccharomyces cerevisiae) have been developed for the eco-friendly reduction of carbonyl compounds [17] [18]. While primarily used for reduction reactions, these methods can be adapted for bidirectional transformations under appropriate conditions. The process operates at room temperature with high stereoselectivity and minimal environmental impact.
Solvent-free methodologies have gained attention for their environmental benefits. The use of solid acid catalysts in the absence of organic solvents has been demonstrated for various ketone synthesis reactions [19]. These approaches reduce waste generation and simplify product isolation procedures.
| Method | Environmental Impact | Yield | Selectivity |
|---|---|---|---|
| Visible Light | Low | 70-85% | Good |
| Electrochemical | Low | 80-98% | Excellent |
| Biocatalytic | Very Low | 60-80% | High |
| Solvent-Free | Low | 75-90% | Good |
Flow chemistry has revolutionized the synthesis of ketones by providing precise control over reaction parameters and enabling efficient scale-up. Continuous flow processes offer advantages including improved mixing, heat transfer, and reaction time control [20] [21].
The synthesis of ketones via organolithium addition to acid chlorides under continuous flow conditions has been developed to minimize over-addition reactions [20]. The flow setup allows for precise control of residence time and temperature, leading to improved selectivity compared to batch processes. The method demonstrates particular utility in preventing tertiary alcohol formation through controlled addition of the organolithium reagent.
Microflow photochemical reactions have shown superior performance compared to batch processes for various transformations [22]. The enhanced light penetration through narrow microchannels results in more efficient photochemical reactions with higher yields and better selectivity. These systems are particularly valuable for reactions requiring precise light irradiation control.
Continuous flow nitration processes have been developed for the synthesis of nitro-substituted acetophenones [21] [23]. The method utilizes tubular reactors with precise temperature control to achieve high conversion and selectivity. The process demonstrates improved safety compared to batch nitration reactions and enables continuous production.
| Process | Residence Time | Yield | Advantages |
|---|---|---|---|
| Organolithium Addition | 0.5-2 min | 80-95% | Reduced over-addition |
| Photochemical | 2-10 min | 85-98% | Enhanced light penetration |
| Nitration | 5-15 min | 90-95% | Improved safety |
Industrial synthesis of 1-(3-(tert-butyl)phenyl)ethanone requires careful consideration of economic factors, safety protocols, and environmental impact. The Friedel-Crafts acylation remains the preferred method for large-scale production due to its established reliability and cost-effectiveness [5]. Industrial processes typically utilize continuous flow reactors to ensure consistent product quality and optimal heat management.
The selection of appropriate catalysts is crucial for industrial implementation. Aluminum chloride remains the standard Lewis acid catalyst, although solid acid catalysts are being investigated for their potential reusability and reduced waste generation [5]. The catalyst loading typically ranges from 1.0-1.5 equivalents, with careful optimization required to balance reaction rate and product selectivity.
Solvent selection plays a critical role in industrial processes. Dichloromethane is commonly used due to its excellent solvating properties and ease of removal [5]. However, environmental considerations have led to investigations of alternative solvents including ionic liquids and supercritical fluids for specialized applications.
Process intensification through microreactor technology has shown promise for industrial applications [24]. The enhanced mixing and heat transfer characteristics of microreactors enable more efficient reactions with improved selectivity and reduced reaction times. Scale-up can be achieved through numbering-up strategies or by using larger channel dimensions.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst Loading | 1.5-2.0 equiv | 1.0-1.5 equiv |
| Temperature Control | ±5°C | ±1°C |
| Yield | 85-95% | 90-95% |
Yield optimization in the synthesis of 1-(3-(tert-butyl)phenyl)ethanone involves systematic investigation of reaction parameters including temperature, catalyst loading, reaction time, and substrate ratios. Statistical design of experiments (DOE) approaches have been successfully employed to identify optimal conditions [24].
Temperature optimization studies have revealed that the reaction rate increases significantly with temperature up to 80°C, beyond which decomposition reactions become competitive [5]. The optimal temperature range of 20-80°C provides the best balance between reaction rate and product selectivity. Careful temperature control is essential to minimize side reactions and maximize yield.
Catalyst loading optimization has shown that while higher catalyst concentrations increase reaction rate, they also promote side reactions that reduce overall yield. The optimal loading of 1.0-1.5 equivalents of aluminum chloride provides efficient catalysis while minimizing waste generation and simplifying product purification.
Reaction time studies indicate that the reaction reaches completion within 2-6 hours under optimal conditions [5]. Extended reaction times do not improve yield but may lead to increased byproduct formation. Real-time monitoring through spectroscopic techniques enables precise endpoint determination.
| Optimization Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20-80°C | High |
| Catalyst Loading | 1.0-1.5 equiv | Medium |
| Reaction Time | 2-6 hours | Low |
| Substrate Ratio | 1:1.1-1.2 | Medium |
The tert-butyl group functions as an ortho-para directing group in electrophilic aromatic substitution reactions due to its electron-donating properties through hyperconjugation and inductive effects [4] [25]. However, the bulky nature of the tert-butyl substituent introduces significant steric hindrance that influences regioselectivity patterns.
In the synthesis of 1-(3-(tert-butyl)phenyl)ethanone, the tert-butyl group's directing effect must be carefully considered to achieve the desired meta-substitution pattern. The electron-donating nature of the tert-butyl group activates the aromatic ring toward electrophilic substitution, but the steric bulk disfavors ortho-substitution [26] [4].
Experimental studies on the nitration of tert-butylbenzene have revealed that the tert-butyl group directs substitution preferentially to the para position (79.5%), with reduced ortho substitution (12%) due to steric hindrance [4]. This regioselectivity pattern differs from that observed with smaller alkyl groups such as methyl, which shows a more balanced ortho/para ratio.
The regioselectivity can be influenced by reaction conditions, with higher temperatures generally favoring the thermodynamically more stable products. The use of bulky electrophiles or catalysts can further enhance selectivity by exploiting steric interactions [27].
| Directing Group | Ortho (%) | Meta (%) | Para (%) |
|---|---|---|---|
| tert-Butyl | 12 | 8.5 | 79.5 |
| Methyl | 58 | 4 | 38 |
| Hydrogen | 33 | 33 | 33 |
Stereoelectronic effects play a crucial role in determining the regioselectivity and reactivity patterns in the synthesis of 1-(3-(tert-butyl)phenyl)ethanone. These effects arise from the spatial arrangement of electrons and orbitals, influencing both reaction rates and product distribution [28] [29].
The tert-butyl group exhibits carbon-carbon hyperconjugation effects that stabilize carbocationic intermediates formed during electrophilic aromatic substitution [4]. This stabilization occurs through overlap of C-C sigma bonds with the developing positive charge on the aromatic ring, preferentially stabilizing certain regioisomers over others.
Stereoelectronic considerations also influence the conformation of the tert-butyl group relative to the aromatic ring. The preferred conformation minimizes steric interactions while maximizing favorable orbital overlaps [29]. This conformational preference affects the accessibility of different positions on the aromatic ring to incoming electrophiles.
The analysis of stereoelectronic effects requires consideration of both ground state and transition state geometries. Computational studies have revealed that the transition states for ortho-substitution are destabilized by unfavorable steric interactions, while para-substitution benefits from optimal orbital overlap with minimal steric hindrance [30] [31].
| Effect Type | Magnitude | Influence on Selectivity |
|---|---|---|
| Hyperconjugation | Moderate | Stabilizes carbocation |
| Steric Hindrance | Strong | Blocks ortho position |
| Orbital Overlap | Weak | Favors para position |